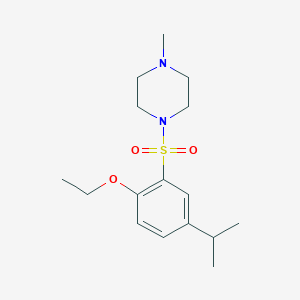
1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine, also known as EIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EIP belongs to the class of piperazine sulfonamide compounds and has been found to exhibit a range of pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects.
Mecanismo De Acción
The mechanism of action of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory prostaglandins. This compound has also been reported to inhibit the activity of phosphodiesterase enzymes, which are involved in the regulation of intracellular signaling pathways. Additionally, this compound has been found to modulate the activity of ion channels and receptors, which play a crucial role in the transmission of pain and inflammation signals.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in various cell types. This compound has also been reported to reduce the activity of cyclooxygenase enzymes, resulting in the inhibition of prostaglandin synthesis. Moreover, this compound has been found to induce apoptosis and inhibit the proliferation of cancer cells. In terms of physiological effects, this compound has been shown to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. This compound has also been found to exhibit a range of pharmacological properties, making it a versatile compound for studying various biological processes. However, there are also some limitations to using this compound in lab experiments. It has been reported to have low solubility in aqueous solutions, which may limit its bioavailability and efficacy. Additionally, the mechanism of action of this compound is not fully understood, which may make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of this compound, which may provide insights into its therapeutic potential. Additionally, further studies are needed to evaluate the efficacy and safety of this compound in animal models and clinical trials, which may pave the way for its use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine involves the reaction of 2-ethoxy-5-isopropylbenzenesulfonyl chloride with 4-methylpiperazine in the presence of a base. The reaction proceeds through nucleophilic substitution of the chloride group by the piperazine nitrogen, resulting in the formation of this compound. The synthesis of this compound has been optimized and can be carried out in a few steps with high yield and purity.
Aplicaciones Científicas De Investigación
1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase enzymes. This compound has also been shown to have antitumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Moreover, this compound has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
1-(2-ethoxy-5-propan-2-ylphenyl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-5-21-15-7-6-14(13(2)3)12-16(15)22(19,20)18-10-8-17(4)9-11-18/h6-7,12-13H,5,8-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYQLQABXAIEDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

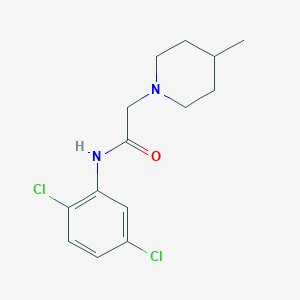



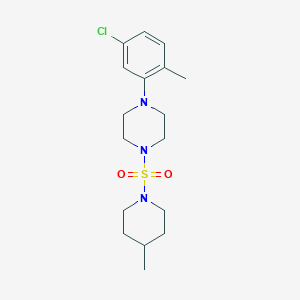

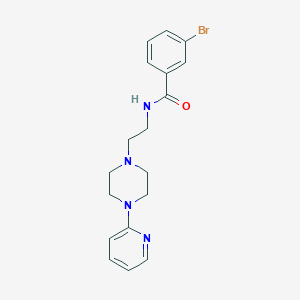
![1-(4-{3-[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone](/img/structure/B501564.png)
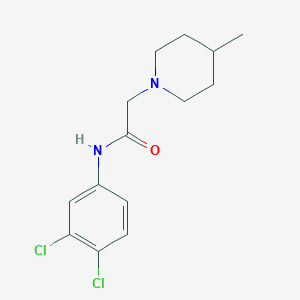
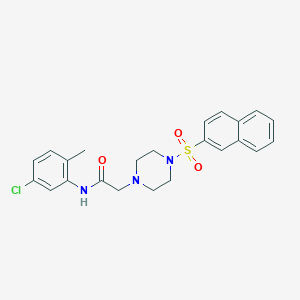
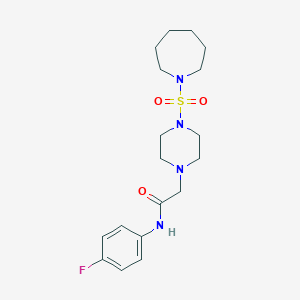
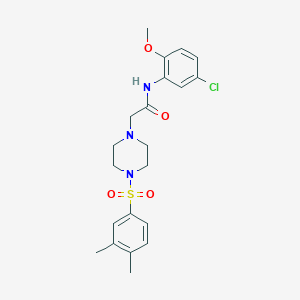

![N-(3,5-dichlorophenyl)-2-[4-(2,3-dimethylphenyl)piperazinyl]acetamide](/img/structure/B501576.png)